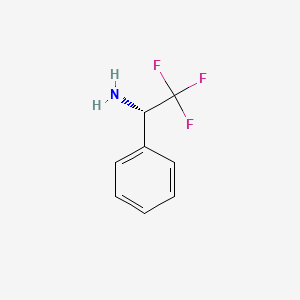

(S)-2,2,2-Trifluoro-1-phenylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAUMADOBDJJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211231 | |

| Record name | (S)-alpha-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62197-94-8 | |

| Record name | (αS)-α-(Trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62197-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062197948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2,2,2-Trifluoro-1-phenylethanamine: A Technical Guide to Synthesis, Properties, and Applications

Abstract

(S)-2,2,2-Trifluoro-1-phenylethanamine, hereafter referred to as (S)-TFPEA, is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, combining a stereogenic center with a metabolically robust trifluoromethyl group, makes it a highly valuable building block for asymmetric synthesis. This guide provides an in-depth analysis of the synthesis, properties, and critical applications of (S)-TFPEA, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore both classical resolution and modern asymmetric approaches to its synthesis, detail its physicochemical and spectroscopic properties, and discuss its strategic deployment in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

Chirality is a cornerstone of modern drug design, as the enantiomeric forms of a molecule often exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a primary objective in drug development. Chiral amines, in particular, are prevalent structural motifs in a vast array of bioactive molecules.[1]

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The trifluoromethyl (CF₃) group, with its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] (S)-TFPEA merges these two critical features—chirality and trifluorination—into a single, versatile building block, making it an indispensable tool for medicinal chemists seeking to fine-tune properties such as pKa, receptor binding affinity, and resistance to metabolic degradation.[3]

Synthetic Pathways to Enantiopure (S)-TFPEA

The efficient production of (S)-TFPEA in high enantiomeric purity is paramount. Two principal strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis. The choice between these routes often depends on factors of scale, cost, and available technologies.

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of (S)-2,2,2-Trifluoro-1-phenylethanamine

An In-depth Technical Guide to the Chemical Structure and Applications of (S)-2,2,2-Trifluoro-1-phenylethanamine

Introduction

This compound, a chiral fluorinated amine, is a molecule of significant interest in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a stereogenic center adjacent to a trifluoromethyl group, make it a valuable building block for the synthesis of complex, high-value molecules. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and bioavailability.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

Molecular Identity

The structure of this compound is characterized by a phenyl group and a trifluoromethyl group attached to the same stereogenic carbon atom of an ethylamine backbone.

Stereochemistry and the Influence of the Trifluoromethyl Group

The defining feature of this molecule is the chiral center at the first carbon (C1) of the ethylamine chain, which is directly bonded to the phenyl group, the amine group, a hydrogen atom, and the trifluoromethyl group. The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The trifluoromethyl (-CF₃) group is a key structural motif that profoundly influences the molecule's properties. As a strong electron-withdrawing group, it impacts the reactivity of the neighboring amine.[6] Furthermore, the incorporation of a -CF₃ group often leads to:

-

Increased Lipophilicity: This can enhance the ability of a drug candidate to cross biological membranes.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s.[2]

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, potentially increasing the potency of a drug.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[4] |

| SMILES | C1=CC=C(C=C1)C@@H(C(F)(F)F)N[3] |

| InChI Key | DZCAUMADOBDJJH-ZETCQYMHSA-N[3] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure α-trifluoromethyl amines like this compound is a significant area of research.[7][8][9] Strategies generally fall into two categories: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis Strategies

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent method for synthesizing chiral α-trifluoromethyl amines.[10] This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reduction.

Another innovative and sustainable approach is the use of biocatalysis. Engineered enzymes can catalyze the asymmetric synthesis of chiral α-trifluoromethyl amino esters with high yield and enantioselectivity.[7][11]

Chiral Resolution of Racemic 2,2,2-Trifluoro-1-phenylethylamine

A common and scalable method to obtain the (S)-enantiomer is through the resolution of a racemic mixture.[12] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[12][13] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[12]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 2,2,2-Trifluoro-1-phenylethylamine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent is crucial for efficient separation.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric purity of the salt can be checked at this stage.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (S)-amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a quartet for the methine proton (CH) due to coupling with the three fluorine atoms, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. It would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Chiral derivatizing agents can be used to form diastereomers, which can then be distinguished by ¹⁹F NMR to determine enantiomeric purity.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C-H stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the C-C bond adjacent to the phenyl ring.

Applications in Drug Development and Research

The unique properties of this compound make it a highly valuable tool for chemists in various fields.

Chiral Building Block

Its primary application is as a chiral building block in asymmetric synthesis.[1] It allows for the introduction of a trifluoromethyl-substituted stereocenter into a target molecule, which is a common strategy in the design of new pharmaceuticals and agrochemicals.

Chiral Resolving Agent and Derivatizing Agent

This compound can be used as a chiral resolving agent for the separation of racemic acids.[12] Additionally, it can serve as a chiral derivatizing agent.[14] By reacting it with a racemic compound (e.g., a carboxylic acid or alcohol), a mixture of diastereomers is formed. These diastereomers can often be separated and/or distinguished by chromatographic or spectroscopic techniques (e.g., GC, HPLC, or NMR), allowing for the determination of the enantiomeric excess of the original racemic mixture.[15][16]

Medicinal Chemistry

The incorporation of the α-trifluoromethyl benzylamine moiety into larger molecules is a strategy employed in medicinal chemistry to enhance the pharmacological profile of drug candidates. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the binding affinity to biological targets.[2]

Conclusion

This compound is a fundamentally important chiral building block in modern organic chemistry. Its well-defined stereochemistry, combined with the influential trifluoromethyl group, provides a powerful tool for the synthesis of enantiomerically pure compounds with enhanced properties. For researchers and professionals in drug development, a thorough understanding of its structure, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and effective therapeutic agents.

References

- Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

- Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]

- Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC - PubMed Central. [Link]

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Request PDF. [Link]

- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz

- This compound. MySkinRecipes. [Link]

- This compound. African Rock Art. [Link]

- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

- Chiral resolution. Wikipedia. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 62197-94-8|this compound|BLD Pharm [bldpharm.com]

- 5. 62197-94-8 Cas No. | (1S)-2,2,2-Trifluoro-1-phenylethanamine | Matrix Scientific [matrixscientific.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2,2,2-Trifluoro-1-phenylethanamine

Abstract

(S)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its value stems from the presence of a trifluoromethyl (CF₃) group, which can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. Beyond presenting established data, this document details the rigorous experimental methodologies required for their validation, emphasizing the causality behind protocol design to ensure data integrity and reproducibility.

Introduction: Strategic Importance in Modern Chemistry

Chemical Identity and Significance

This compound, a chiral building block, serves as a critical starting material in the stereoselective synthesis of complex, biologically active molecules.[3][6] Its structure, featuring a stereocenter directly attached to both a phenyl ring and a trifluoromethyl group, provides a unique scaffold for creating enantiomerically pure compounds, which is a critical consideration for drug efficacy and safety.[2] The hydrochloride salt of this amine is often utilized in practice due to its improved stability and solubility characteristics compared to the free base.[6]

| Identifier | Value |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-phenylethanamine[7] |

| CAS Number | 62197-94-8 |

| Molecular Formula | C₈H₈F₃N[3][8][9] |

| Molecular Weight | 175.15 g/mol [3][8] |

| SMILES | C1=CC=C(C=C1)C@@H(C(F)(F)F)N[7] |

| InChI Key | DZCAUMADOBDJJH-ZETCQYMHSA-N[7] |

The Role of Trifluoromethyl Groups in Medicinal Chemistry

The strategic incorporation of a trifluoromethyl group is a cornerstone of modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. Key advantages include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross biological membranes, potentially improving absorption and distribution.

-

Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby functional groups, such as amines, affecting their ionization state at physiological pH and influencing drug-receptor interactions.[5]

Core Physicochemical Properties

The accurate characterization of a compound's physicochemical properties is fundamental to its development. The following sections detail the known properties of this compound and highlight areas where experimental determination is necessary.

Summary of Properties

| Property | Value / Observation | Notes |

| Physical State | Solid, Low Melting Solid[8][9] | At standard temperature and pressure. |

| Melting Point | Data not available | Requires experimental determination (See Section 5.1). |

| Boiling Point | 237.7 °C at 760 mmHg[6] | This value is for the HCl salt. Data for the free base is not available. |

| Density | 1.224 g/cm³[9] | |

| pKa | Data not available | As an amine, this is a critical parameter. Expected to be lower than non-fluorinated analogues. |

| Solubility | Data not available | Highly dependent on the pH of the medium. Requires experimental determination (See Section 5.2). |

| Flash Point | 97.6 °C[6] | This value is for the HCl salt. |

| Vapor Pressure | 0.0356 mmHg at 25°C[6] | This value is for the HCl salt. |

Acidity and pKa

The pKa, or acid dissociation constant, is arguably one of the most important parameters for any ionizable drug candidate.[10] For an amine, the pKa of its conjugate acid (R-NH₃⁺) determines the extent of its ionization at a given pH. This governs its solubility, permeability, and interaction with biological targets. While no experimental pKa value for this compound is published, the potent electron-withdrawing effect of the adjacent CF₃ group is expected to significantly decrease the basicity of the amine group (i.e., lower the pKa of the conjugate acid) compared to its non-fluorinated analog, phenethylamine. Experimental determination via potentiometric titration is essential for building predictive ADME models.

Solubility

Solubility is a critical determinant of a drug's bioavailability.[11] For an amine, solubility is intrinsically linked to the pH of the solvent, as the protonated, ionized form is generally much more water-soluble than the neutral free base.[12] Therefore, determining the pH-solubility profile is mandatory. The World Health Organization (WHO) recommends characterizing solubility at a minimum of three pH conditions relevant to the gastrointestinal tract: pH 1.2, 4.5, and 6.8.[13] The lowest measured solubility in this range is used for classification purposes (e.g., Biopharmaceutics Classification System - BCS). A detailed protocol for determining equilibrium solubility is provided in Section 5.2.

Spectral Characterization

While quantitative physicochemical data defines a compound's behavior, spectral data confirms its identity and structure. Key techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the aromatic and amine protons. ¹³C NMR would identify all unique carbon atoms. Critically, ¹⁹F NMR provides a distinct signal for the CF₃ group, which is highly useful for monitoring reactions and confirming the presence of the fluorine moiety.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the primary amine and C-F stretching.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can further elucidate the structure.

Spectral data for the hydrochloride salt is available and serves as a reference for characterization.[14]

Stability and Handling

Chemical Stability

While the trifluoromethyl group itself is robust, N-trifluoromethyl amines can be susceptible to hydrolysis.[1] Although this compound has a C-CF₃ bond, understanding its stability profile in aqueous media at different pH values and temperatures is crucial for formulation and storage. The amine functionality can also be susceptible to oxidation.

Recommended Storage and Handling

Based on supplier recommendations for the hydrochloride salt, the compound should be stored at room temperature under an inert atmosphere to prevent degradation from moisture and atmospheric components.[6] Standard laboratory personal protective equipment should be worn, as the compound is classified as an eye irritant.[15]

Methodologies for Physicochemical Profiling

The trustworthiness of physicochemical data hinges on the rigor of the experimental protocol. The following sections provide validated, step-by-step methods for determining key parameters.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of purity.[16][17] Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. The capillary method is a pharmacopeial standard.[18] A slow, controlled heating rate is essential for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.

Protocol Steps:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[16][18] This maximizes heat transfer and reproducibility.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to tightly pack a 2-3 mm column of the sample at the bottom.

-

Initial Fast Ramp: Place the capillary in the melting point apparatus. Heat rapidly to obtain an approximate melting temperature. This saves time and identifies the region of interest.

-

Cooling and Second Ramp: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Accurate Determination: Prepare a new capillary. Heat the block until the temperature is ~10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the accurate determination at least twice to ensure the results are consistent.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent.[12][13] This is distinct from kinetic solubility, which can often overestimate the value. To ensure equilibrium is reached, a sufficient excess of the solid compound is incubated with the solvent under agitation for an extended period until the concentration in the solution becomes constant.[13][19] Analysis by a validated HPLC or LC-MS/MS method ensures accurate quantification.[19]

Protocol Steps:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) as per WHO guidelines.[13]

-

Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess should be visually apparent throughout the experiment.

-

Incubation and Agitation: Place the vials in an orbital shaker or similar device maintained at a constant temperature (e.g., 37 ± 1 °C).[13] Agitate continuously for a prolonged period (e.g., up to 72 hours).

-

Equilibrium Validation: At set time points (e.g., 24h, 48h, 72h), withdraw an aliquot. This is crucial to create a concentration-time profile and confirm that a plateau has been reached, indicating equilibrium.[13]

-

Phase Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This must be done quickly to prevent temperature changes from affecting solubility. Use centrifugation followed by filtration of the supernatant through a 0.22 µm filter.[19][20]

-

Quantification: Prepare a standard curve of the compound. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.

-

Data Analysis: Plot the measured concentration against time for each pH. The concentration at the plateau is the equilibrium solubility at that specific pH and temperature.

Conclusion

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- C. B. G. Laurent, et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.

- LookChem. (S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL.

- World Health Organization (WHO).

- B. K. Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.

- The Role of Trifluoromethyl

- J&K Scientific LLC. This compound | 62197-94-8.

- Sigma-Aldrich. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4.

- Sigma-Aldrich. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4.

- MySkinRecipes. This compound.

- Melting point determin

- DETERMIN

- SSERC.

- Stanford Research Systems.

- CymitQuimica. 2,2,2-Trifluoro-1-phenyl-ethylamine.

- Fluorochem. 2,2,2-Trifluoro-1-phenyl-ethylamine.

- ChemicalBook. 2,2,2-trifluoro-1-phenyl-ethylamine hcl(13652-09-0) 1 h nmr.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Journal of Biomedical Research & Environmental Sciences.

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.

- Organic Chemistry D

- OUCI. (2022). Synthesis and clinical application of new drugs approved by FDA in 2022.

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. jelsciences.com [jelsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 128404-37-5,(S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL | lookchem [lookchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2,2,2-Trifluoro-1-phenyl-ethylamine | CymitQuimica [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 13. who.int [who.int]

- 14. 2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE HCL(13652-09-0) 1H NMR spectrum [chemicalbook.com]

- 15. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. thinksrs.com [thinksrs.com]

- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

(S)-2,2,2-Trifluoro-1-phenylethanamine CAS number and identifiers

An In-Depth Technical Guide to (S)-2,2,2-Trifluoro-1-phenylethanamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral amine that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a trifluoromethyl (CF3) group, imparts unique chemical properties that are highly sought after by researchers and drug development professionals. The incorporation of a trifluoromethyl group is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide serves as a comprehensive technical resource, providing in-depth information on the compound's identifiers, properties, synthesis, key applications, and safety protocols, grounded in established scientific principles and field-proven insights.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. This compound is known by several identifiers across various chemical databases and supplier catalogs. It is critical to distinguish between the enantiomerically pure form, its salts, and the racemic mixture.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-phenylethanamine[4] |

| CAS Number (S)-enantiomer | 62197-94-8[4][5][6] |

| CAS Number (S)-HCl salt | 128404-37-5[7] |

| CAS Number (Racemate) | 51586-24-4, 22038-85-3[8][9][10][11] |

| PubChem CID | 11389695[4] |

| MDL Number | MFCD06738692[5][6] |

| InChI Key | DZCAUMADOBDJJH-ZETCQYMHSA-N[4] |

| Canonical SMILES | C1=CC=C(C=C1)C@@H(C(F)(F)F)N[4][5] |

| Molecular Formula | C8H8F3N[5][8][10] |

| Molecular Weight | 175.15 g/mol [5][8][10] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 237.7 °C at 760 mmHg | Data for the hydrochloride (HCl) salt.[7] |

| Flash Point | 97.6 °C | Data for the hydrochloride (HCl) salt.[7] |

| Solubility | The HCl salt form is favored for its enhanced solubility in various solvents.[7] | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[5] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, as stereochemistry is paramount in its pharmaceutical applications. The most common approach involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Leuckart-Wallach Reaction

A robust and high-yielding method for producing the racemic amine is the reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate.[12] This one-pot reaction is valued for its operational simplicity and effectiveness.

Experimental Protocol: Racemic Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2,2-trifluoroacetophenone (1 equivalent).

-

Reagent Addition: Add ammonium formate (3-5 equivalents).

-

Heating: Heat the reaction mixture to 160-180°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Add a strong base (e.g., NaOH solution) to deprotonate the ammonium salt and liberate the free amine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield racemic 2,2,2-trifluoro-1-phenylethylamine.

Causality Behind Experimental Choices: The Leuckart-Wallach reaction is an effective choice for this transformation because it utilizes inexpensive and readily available reagents. The high temperature drives the reaction towards the formation of the formamide intermediate, which is subsequently hydrolyzed in situ or during workup to yield the desired primary amine.

Enzymatic Resolution of the Racemate

To obtain the desired (S)-enantiomer, enzymatic resolution offers a highly efficient and stereoselective method. Lipases, such as Pseudomonas fluorescens lipase, can selectively acylate one enantiomer, allowing for the easy separation of the two.[12]

Experimental Protocol: Enzymatic Resolution

-

Reaction Setup: Dissolve racemic 2,2,2-trifluoro-1-phenylethylamine (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether).

-

Acylating Agent: Add an acylating agent, such as ethyl chloroacetate or vinyl acetate (0.5-1.0 equivalents).

-

Enzyme Addition: Add the lipase (e.g., Pseudomonas fluorescens lipase, Amano Lipase AK).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction for conversion (typically aiming for ~50%).

-

Separation: Once ~50% conversion is reached, stop the reaction. The unreacted (S)-amine can be separated from the acylated (R)-amide by standard techniques such as column chromatography or acid-base extraction.

-

Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed back to the (R)-amine if desired.

Causality Behind Experimental Choices: Enzymes are chiral catalysts that operate with high enantioselectivity (E-value), providing access to enantiomerically pure compounds under mild reaction conditions.[12] This avoids the use of harsh reagents or high temperatures that could compromise the product. Stopping the reaction at 50% conversion maximizes the enantiomeric excess of both the remaining substrate and the product.

Key Applications in Research and Development

The unique structural features of this compound make it a versatile tool in several areas of chemical science.

Chiral Auxiliary and Resolving Agent

As a chiral amine, it is frequently used as a resolving agent for racemic carboxylic acids.[13] The process involves forming diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Furthermore, it serves as a powerful chiral derivatizing agent for determining the enantiomeric purity of acids using Nuclear Magnetic Resonance (NMR) spectroscopy. When the amine is converted into an amide with a chiral acid, the resulting diastereomers often exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for direct quantification of the enantiomeric excess.[12]

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate for synthesizing biologically active molecules.[7] The trifluoromethyl group is a bioisostere of a methyl or ethyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability. Critically, the C-F bond is exceptionally strong, which blocks metabolic oxidation at that position, often leading to drugs with improved pharmacokinetic profiles.[1][3] It is therefore a key component in the development of new drugs and therapeutic agents as well as compounds with pesticidal or herbicidal properties.[7]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Table 3: Safety and Handling Information

| Category | Information |

| GHS Pictograms | GHS07 (Exclamation mark)[9] |

| Signal Word | Warning[9] |

| Hazard Statements | H319: Causes serious eye irritation.[9] The HCl salt is noted to be corrosive.[7] Related compounds can cause severe skin burns.[14][15] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[14][16] Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge.[14] |

| Storage | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[5][14] Keep under an inert atmosphere. Recommended temperature: 2-8°C.[5] |

Conclusion

This compound is more than just a chemical intermediate; it is a specialized tool that enables the creation of complex, enantiomerically pure molecules. Its value is derived from the strategic combination of a chiral center and a trifluoromethyl group, providing solutions to long-standing challenges in asymmetric synthesis and drug design. For researchers in pharmaceuticals and agrochemicals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential to innovate and develop next-generation active ingredients.

References

- LookChem. (n.d.). Cas 128404-37-5, (S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL.

- J&K Scientific LLC. (n.d.). This compound | 62197-94-8.

- African Rock Art. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol.

- ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine | Request PDF.

- Gáspár, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4884.

- Wikipedia. (n.d.). Trifluoroescaline.

- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- National Center for Biotechnology Information. (2018). Repurposing approved drugs on the pathway to novel therapies. Biopolymers, 109(11), e23073.

Sources

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. 62197-94-8|this compound|BLD Pharm [bldpharm.com]

- 6. aceschem.com [aceschem.com]

- 7. lookchem.com [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]

- 10. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]

- 11. CAS 51586-24-4 | 3630-3-63 | MDL MFCD01166245 | 2,2,2-Trifluoro-1-phenylethan-1-amine | SynQuest Laboratories [synquestlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Enantiomeric purity of (S)-2,2,2-Trifluoro-1-phenylethanamine

An In-Depth Technical Guide to the Enantiomeric Purity of (S)-2,2,2-Trifluoro-1-phenylethanamine

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, valued for the unique properties conferred by its trifluoromethyl group.[1][2] The stereochemical integrity of this amine is paramount, as the biological activity and safety of resulting active pharmaceutical ingredients (APIs) are often enantiomer-dependent.[3] This guide provides a comprehensive overview of the principal analytical methodologies for the precise determination of its enantiomeric purity. We will delve into the mechanistic underpinnings and practical execution of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section presents not just a protocol, but the scientific rationale behind the choice of reagents, columns, and analytical parameters, ensuring that the described methods are robust and self-validating.

The Criticality of Enantiomeric Purity in Drug Development

In a chiral biological environment, enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3] Consequently, regulatory agencies and pharmaceutical developers place stringent requirements on the enantiomeric purity of chiral intermediates like this compound. Accurate and reliable analytical methods are therefore not merely a quality control metric but a fundamental component of drug safety and efficacy.

Chromatographic Determination of Enantiomeric Excess

Chromatographic techniques excel at the physical separation of enantiomers, providing a direct measure of their relative abundance. The underlying principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric purity assessment due to its high resolution, accuracy, and broad applicability. The separation is most commonly achieved using a Chiral Stationary Phase (CSP).

Expertise & Causality: The choice of CSP is the most critical parameter. For primary amines such as 2,2,2-Trifluoro-1-phenylethanamine, polysaccharide-based CSPs, particularly those with coated or immobilized cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® series), are highly effective.[5][6] These phases offer a complex array of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the analyte's structure. The mobile phase, typically a non-polar solvent like hexane with a polar alcohol modifier (e.g., isopropanol), is optimized to fine-tune the interactions and achieve baseline separation.

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation:

-

Chromatograph: Agilent 1200 Series or equivalent.

-

Column: CHIRALPAK OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

-

Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol. All solvents must be HPLC grade.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.[7]

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard (a 1:1 mixture of R and S enantiomers) at 1.0 mg/mL in the mobile phase.

-

Prepare the this compound test sample at approximately 1.0 mg/mL in the mobile phase.

-

-

System Suitability Test (SST):

-

Inject 10 µL of the racemic standard solution.

-

Acceptance Criterion: The resolution between the two enantiomer peaks must be ≥ 1.5. This confirms the column's ability to separate the enantiomers under the specified conditions.

-

-

Analysis:

-

Inject 10 µL of the test sample solution.

-

Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

-

-

Calculation of Enantiomeric Excess (% ee):

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate % ee using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Data Presentation: Representative HPLC Results

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |

| (R)-enantiomer | 8.2 | 5,120 | 0.48 |

| (S)-enantiomer | 9.5 | 1,065,880 | 99.52 |

| Calculated % ee | 99.04% |

Visualization: Chiral HPLC Workflow

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

GC is another powerful technique, particularly suited for volatile and thermally stable compounds. For chiral amines, an indirect approach involving derivatization is often preferred for its robustness and the ability to use standard achiral GC columns.

Expertise & Causality: The indirect method transforms the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[4] These diastereomers have different physical properties and can be separated on a conventional achiral column.[8][9] For primary amines, acid chlorides like S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC) are excellent CDAs.[4][9] The reaction forms stable diastereomeric amides that are volatile and chromatograph well, providing sharp, easily separable peaks.

Experimental Protocol: Indirect GC Analysis via Derivatization

-

Derivatization:

-

In a 1 mL vial, dissolve ~1 mg of the amine sample in 200 µL of anhydrous dichloromethane.

-

Add 1.2 equivalents of a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

-

Add 1.1 equivalents of S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC).

-

Cap the vial and heat at 60 °C for 20 minutes.

-

-

Sample Work-up:

-

Cool the vial to room temperature.

-

Add 500 µL of deionized water and vortex to quench the reaction.

-

Allow the layers to separate and carefully transfer the bottom organic layer to a new vial for analysis.

-

-

GC-FID/MS Analysis:

-

GC System: Agilent 7890B or equivalent with FID or MS detector.

-

Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or similar non-polar achiral column.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

Data Analysis:

-

The two eluted peaks correspond to the (S,S) and (R,S) diastereomers.

-

Integrate the peak areas and calculate the diastereomeric ratio, which directly reflects the enantiomeric ratio of the original amine. The % ee is calculated similarly to the HPLC method.

-

Data Presentation: Representative GC Results

| Diastereomer | Retention Time (min) | Peak Area | % of Total Area |

| (R,S)-diastereomer | 10.8 | 8,950 | 0.51 |

| (S,S)-diastereomer | 11.1 | 1,739,050 | 99.49 |

| Calculated % ee | 98.98% |

Visualization: Indirect Chiral GC Workflow

Caption: Workflow for indirect enantiomeric purity analysis by GC.

NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy offers a rapid and powerful alternative to chromatography. Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used to induce diastereotopicity.

Expertise & Causality: The most classic and reliable method for amines is the use of Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl).[10][11] Reaction of the amine with an enantiopure form of MTPA-Cl (e.g., (R)-MTPA-Cl) produces a mixture of diastereomeric amides.[10] These diastereomers will exhibit distinct chemical shifts for nuclei near the stereocenter. For this compound, the analyte's own -CF₃ group is an ideal probe for ¹⁹F NMR. This nucleus provides a high-sensitivity, background-free signal, and the chemical shift difference (Δδ) between the two diastereomeric -CF₃ signals is often significant, allowing for accurate integration.[12][13]

Experimental Protocol: ¹⁹F NMR Analysis with Mosher's Acid

-

Sample Preparation (in NMR tube):

-

Dissolve ~5 mg of the amine sample in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add ~1.5 equivalents of pyridine (to act as a base).

-

Add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

-

Cap the NMR tube and shake gently to mix. The reaction is typically complete within 30 minutes at room temperature.[14]

-

-

NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Nucleus: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and ensure quantitative integration.

-

-

Data Processing and Calculation:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Two distinct signals (typically doublets or quartets depending on coupling, but singlets after decoupling) will be observed for the -CF₃ group of the two diastereomers.

-

Carefully integrate the areas of these two signals.

-

Calculate the % ee using the relative integration values.

-

Data Presentation: Representative ¹⁹F NMR Results

| Diastereomer | Chemical Shift (ppm) | Integral Value |

| (R,R)-amide | -74.94 | 0.01 |

| (S,R)-amide | -75.10 | 1.00 |

| Calculated % ee | 98.0% |

Visualization: NMR Analysis Workflow

Caption: Workflow for enantiomeric purity analysis by ¹⁹F NMR.

Method Comparison and Validation

Each of the described methods offers distinct advantages. The choice of method depends on factors such as available instrumentation, required accuracy, sample throughput, and whether the method needs to be destructive or non-destructive.

| Feature | Chiral HPLC | Indirect Chiral GC | NMR with CDA |

| Principle | Physical separation on CSP | Derivatization to diastereomers, separation on achiral column | In-situ formation of diastereomers, spectral differentiation |

| Advantages | High precision & accuracy, direct method, preparative scale possible | High sensitivity (FID/MS), uses standard GC columns | Very fast, non-destructive (sample can be recovered), simple sample prep |

| Disadvantages | Expensive chiral columns, method development can be lengthy | Destructive, derivatization must be quantitative, potential for kinetic resolution | Lower sensitivity, requires pure sample, potential for signal overlap |

| Typical Use | Gold standard for QC release, purity certification | Trace analysis, screening, forensic applications | Rapid reaction monitoring, high-throughput screening |

Regardless of the chosen method, it must be properly validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in the synthesis of many modern pharmaceuticals. Chiral HPLC, GC, and NMR spectroscopy each provide robust and reliable means to achieve this. By understanding the fundamental principles behind each technique—from the selection of a chiral stationary phase in HPLC to the choice of a derivatizing agent in GC and NMR—researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality, safety, and efficacy of their final products.

References

- Barberis, A., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

- Kaul, P., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Le, P. M., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Han, J., et al. (2021). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 60(17), 13248-13255. [Link]

- Kim, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 799-806. [Link]

- Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26961. [Link]

- Reddy, P. V. G., et al. (2001). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine.

- Barberis, A., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization.

- The Retort. (2012). Mosher's Acid. [Link]

- University of Toronto.

- ResearchGate.

- Wikipedia. Chiral analysis. [Link]

- Esteves, P. D., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(23), 7336. [Link]

- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

- Tao, Y., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13. [Link]

- African Rock Art. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- Rabideau, A. E., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Chemistry, 14(11), 1269-1276. [Link]

- Google Patents.

- Supporting Inform

- M. Kosmulski, et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4837. [Link]

- The Royal Society of Chemistry.

- ResearchGate. Synthesis of Enantiopure ( S )- and ( R )-?-Trifluoromethyl Proline. [Link]

- National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.

- Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184-1211. [Link]

- The Royal Society of Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fagg-afmps.be [fagg-afmps.be]

- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Retort [www1.udel.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Chiral α-Trifluoromethyl Amines: A Modern Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] When this moiety is positioned on a chiral carbon adjacent to a nitrogen atom, it forms the α-trifluoromethyl amine scaffold, a structure of profound interest in drug discovery.[3] These compounds often serve as bioisosteres for amide bonds, providing resistance to proteolytic degradation while maintaining crucial biological interactions. However, the stereocontrolled synthesis of these valuable building blocks presents significant synthetic challenges. This guide provides a comprehensive overview of the state-of-the-art synthetic methodologies for accessing enantioenriched α-trifluoromethyl amines, explains the causality behind strategic experimental choices, and details key protocols for their preparation. We will explore a range of powerful techniques, from the reduction and nucleophilic addition to trifluoromethyl imines to modern biocatalytic and photoredox-driven approaches, offering field-proven insights for researchers in drug development and organic synthesis.

The Strategic Importance of the α-Trifluoromethyl Amine Moiety

The trifluoromethyl group is often considered a "superstar" substituent in drug design. Its strong electron-withdrawing nature lowers the pKa of the neighboring amine, reducing its basicity and mitigating potential off-target effects associated with protonated species. Simultaneously, its high lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[1][2] The combination of these electronic and steric properties in a chiral framework makes α-trifluoromethyl amines highly sought-after motifs.[4]

The primary challenge in their synthesis lies in controlling the stereochemistry at the carbon center bearing the sterically demanding and electron-withdrawing CF₃ group. The following sections will dissect the most effective strategies developed to overcome this hurdle.

Core Synthetic Strategies for Enantioselective Access

The synthesis of chiral α-trifluoromethyl amines can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic considerations. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Figure 1. Overview of major synthetic pathways to chiral α-trifluoromethyl amines.

Asymmetric Reduction of Trifluoromethyl Ketimines

One of the most direct and widely used methods is the catalytic enantioselective reduction of prochiral CF₃-substituted imines.[3][5] This approach leverages well-developed chiral catalysts to deliver a hydride stereoselectively.

-

Catalytic Hydrogenation and Transfer Hydrogenation: These methods employ chiral transition-metal complexes (e.g., Ru, Ir, Pd) or chiral phosphoric acids as catalysts.[3][6][7] The success of these reactions is highly dependent on the imine substrate.

-

Causality Behind Substrate Design: N-Aryl activating groups (like N-PMP) are often required. They serve a dual purpose: they activate the imine for reduction and provide the necessary steric bulk to allow the chiral catalyst to effectively differentiate between the two prochiral faces of the C=N bond.[3] However, this necessitates a final deprotection step to obtain the primary amine.

-

Stereoisomer Consideration: A critical, often overlooked, factor is the E/Z geometry of the starting ketimine. Different isomers can lead to opposite enantiomers of the product, making control over the initial imine geometry crucial for achieving high enantioselectivity.[5]

-

| Catalyst System | Hydride Source | Substrate Scope (R in R(CF₃)C=N-Ar) | Typical ee (%) | Reference |

| Ru-C₃-TunePhos | H₂ | Aryl, Alkyl | 80-97 | [7] |

| Chiral Phosphoric Acid | Hantzsch Ester | Aryl | 85-99 | [3] |

| Noyori-type Ru Catalyst | HCOOH/NEt₃ | Aryl | up to 98 | [3] |

| Pd(OAc)₂ / Ligand | H₂ | Alkyl | 89-92 | [6] |

Table 1. Comparison of selected catalytic systems for asymmetric reduction of CF₃-ketimines.

Nucleophilic Addition to Trifluoromethyl Imines

This strategy involves the addition of carbon-based nucleophiles to the electrophilic imine carbon. It is a powerful method for constructing C-C bonds and creating more complex chiral amine scaffolds.[3][5]

-

Organometallic Additions: The use of diorganozinc reagents or arylboroxines allows for the synthesis of α-CF₃ amines bearing alkyl or aryl groups at the stereogenic center.[3] Palladium(II) catalysts with chiral ligands like PyOX have proven effective for these transformations.[3]

-

Strecker Reaction: The catalytic enantioselective addition of cyanide (often from TMSCN) to CF₃ ketimines is a direct route to chiral α-trifluoromethyl-α-amino nitriles, which are precursors to α-amino acids.[3][8] Chiral thiourea catalysts are often employed to activate the imine through hydrogen bonding.[3]

-

Mannich Reaction: Proline and its derivatives can catalyze the addition of enolizable ketones (like acetone) or aldehydes to trifluoromethyl imines, affording syn-addition products with high enantioselectivity, albeit sometimes requiring long reaction times.[3]

Nucleophilic Trifluoromethylation

Instead of starting with a CF₃-containing building block, this approach introduces the trifluoromethyl group to an imine-like substrate.

-

From Nitrones: The reaction of (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) with nitrones, initiated by a catalytic amount of a suitable activator like potassium t-butoxide, yields O-silylated hydroxylamines.[9][10] Subsequent catalytic hydrogenation of the N-O bond furnishes the desired α-trifluoromethyl amine.[9][10] This method is particularly effective for α,N-diaryl nitrones.[9]

Modern Catalytic and Biocatalytic Strategies

Recent years have seen the emergence of highly innovative and efficient methods that expand the scope and improve the sustainability of chiral α-CF₃ amine synthesis.

-

Catalytic Asymmetric Isomerization: A novel organocatalytic approach involves the 1,3-proton shift of N-benzyl trifluoromethyl imines to their corresponding enamines, which then tautomerize to the amine product.[6][11] Cinchona alkaloids have been identified as effective catalysts for this transformation, providing excellent enantioselectivity for both aromatic and, significantly, aliphatic trifluoromethylated amines.[6]

-

Biocatalysis: Engineered enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. Recently, engineered variants of cytochrome c have been developed to catalyze the asymmetric N-H carbene insertion reaction.[12][13] This method uses a diazo-reagent as a carbene donor to react with a wide range of aryl amines, producing chiral α-trifluoromethyl amino esters with yields often exceeding 99% and high enantiomeric ratios.[12][13] This biocatalytic solution is a significant step towards green and sustainable synthesis.

-

Light-Driven Synthesis: Photoredox catalysis has enabled the construction of complex trifluoromethylated amines from simple starting materials under mild conditions.[14][15] These methods often involve the generation of a CF₃ radical from an electrophilic source (like Togni's or Umemoto's reagents), which then adds to an alkene. A subsequent C-N bond formation step, often intermolecularly with a nitrogen source like a nitrile, completes the synthesis of β-trifluoromethylated amines.[15]

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of the asymmetric reduction of a trifluoromethyl ketimine using a chiral phosphoric acid catalyst, a method known for its operational simplicity and high selectivity.

Objective: To synthesize an enantioenriched N-aryl-α-trifluoromethyl amine via transfer hydrogenation.

Figure 2. Experimental workflow for asymmetric transfer hydrogenation.

Materials:

-

N-(4-methoxyphenyl)-1-phenylethan-1-imine (1.0 mmol, 1.0 equiv)

-

(R)-TRIP (chiral phosphoric acid catalyst) (0.05 mmol, 5 mol%)

-

Hantzsch Ester (1.2 mmol, 1.2 equiv)

-

Anhydrous Toluene (5 mL)

-

Argon atmosphere

Procedure:

-

Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the N-aryl trifluoromethyl ketimine, the chiral phosphoric acid catalyst, and the Hantzsch ester.

-

Inert Atmosphere: Evacuate the flask and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of air and moisture is crucial as both can deactivate the catalyst and lead to side reactions.

-

Reaction Initiation: Add anhydrous toluene via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 40 °C and stir vigorously. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed (typically 24-48 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chiral amine.

-

Analysis: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase HPLC column.

Self-Validation and Expected Outcome: This protocol should reliably yield the desired chiral α-trifluoromethyl amine in high yield (>90%) and with excellent enantioselectivity (>95% ee). The primary byproduct is the oxidized form of the Hantzsch ester, which is typically removed during chromatography. Inconsistent results may point to impure reagents, catalyst degradation, or the presence of moisture.

Conclusion and Future Outlook

The field of chiral α-trifluoromethyl amine synthesis has evolved dramatically, moving from classical diastereoselective methods to highly efficient and selective catalytic and biocatalytic protocols.[3] The reduction of and addition to trifluoromethyl imines remain robust and versatile strategies.[5] Meanwhile, emerging technologies like biocatalysis and photoredox catalysis are opening new avenues for constructing these valuable motifs with improved sustainability and access to novel chemical space.[12][14] Future efforts will likely focus on expanding the substrate scope of these modern methods, particularly for challenging aliphatic substrates, and developing catalysts that can operate under even milder and more environmentally benign conditions. The continued innovation in this area is paramount for supplying the next generation of fluorinated pharmaceuticals and agrochemicals.

References

- Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Hernandez, K. E., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

- Dilman, A. D., et al. α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry. [Link]

- Li, G., et al. (2010). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.

- Deng, L. (2010). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]

- Hernandez, K. E., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PubMed Central. [Link]

- Ignat'ev, N. V., & Finze, M. (2025). Chemistry of Bis(trifluoromethyl)

- Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Onyeagusi, C. I. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. SciSpace. [Link]

- Postole, A., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. [Link]

- Ignat'ev, N. V., & Finze, M. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.

- Ignat'ev, N. V., & Finze, M. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.

- Cheung, C. W., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Pi, C., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. [Link]

- Dilman, A. D., et al. (2010). α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones.

- Cheung, C. W., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Postole, A., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

- Schoenebeck, F., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.

- Various Authors. Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

- Huang, X., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons.

- Dolbier Jr., W. R., et al. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]

- Huang, X., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. PubMed Central. [Link]

- Huang, X., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]

- Ignat'ev, N. V., & Finze, M. (2025). Chemistry of Bis(trifluoromethyl)

- Cheung, C. W., et al. (2025).

- Fustero, S., et al. (2009). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids.

- Malcolmson Lab. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Chemistry. [Link]

- Postigo, A. (2013).

- Anonymous. The Role of Trifluoromethylated Amines in Modern Organic Synthesis. Acme Organics. [Link]

- Postole, A., et al. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability.

- Wang, L., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central. [Link]

- Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [Link]

- Enders, D., et al. (2010). Efficient Asymmetric Synthesis of α-Trifluoromethyl-Substituted Primary Amines via Nucleophilic 1,2-Addition to Trifluoroacetaldehyde SAMP- or RAMP-Hydrazone. Organic Letters. [Link]

- Yépez-Mora, A., & Díaz-Oltra, S. (2022). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [scholarworks.brandeis.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

The Synthesis and Strategic Application of (S)-2,2,2-Trifluoro-1-phenylethanamine: A Technical Guide

Abstract